4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one
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Overview
Description
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one, also known as HMMI, is a cyclic imide compound that is widely used in scientific research. HMMI is a versatile compound that has a range of applications in various fields of research.
Scientific Research Applications
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has a range of applications in scientific research. It is commonly used as a cross-linking agent in the preparation of hydrogels and other biomaterials. 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is also used in the synthesis of polymeric materials, which find applications in drug delivery, tissue engineering, and other biomedical applications. 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has also been used in the synthesis of novel fluorescent probes that can be used for imaging and sensing applications.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is not fully understood. However, it is believed that 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one acts as a cross-linking agent by forming covalent bonds between molecules. This results in the formation of a three-dimensional network, which can enhance the mechanical properties of the material.
Biochemical And Physiological Effects
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, it is important to note that 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has not been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the effects of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one on biological systems.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one in laboratory experiments is its ability to cross-link molecules. This can enhance the mechanical properties of the material and improve its stability. 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is also easy to synthesize and is relatively inexpensive. However, one of the limitations of using 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is its low solubility in organic solvents. This can make it difficult to incorporate into certain materials.
Future Directions
There are several future directions for research on 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one. One area of research is the development of new synthetic methods for 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one. This could lead to the development of more efficient and cost-effective methods for producing 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one. Another area of research is the study of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one's effects on biological systems. This could lead to the development of new biomaterials and drug delivery systems. Additionally, research could be conducted on the use of 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one in environmental applications, such as the removal of heavy metals from contaminated water sources.
Conclusion:
In conclusion, 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one is a versatile compound that has a range of applications in scientific research. Its ability to cross-link molecules makes it a valuable tool in the preparation of biomaterials and other polymeric materials. While 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one has low toxicity and is considered safe for use in laboratory experiments, further research is needed to fully understand its biochemical and physiological effects. There are several future directions for research on 4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one, including the development of new synthetic methods and the study of its effects on biological systems.
Synthesis Methods
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one can be synthesized by the reaction of formaldehyde, glyoxylic acid, and glycine. The reaction takes place in the presence of an acid catalyst. The resulting compound is a white crystalline powder that is soluble in water and alcohol.
properties
CAS RN |
18191-00-9 |
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Product Name |
4-Hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one |
Molecular Formula |
C6H12N2O5 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-hydroxy-1,3-bis(hydroxymethyl)-5-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O5/c1-13-5-4(11)7(2-9)6(12)8(5)3-10/h4-5,9-11H,2-3H2,1H3 |
InChI Key |
DDTMTHCUKRELBA-UHFFFAOYSA-N |
SMILES |
COC1C(N(C(=O)N1CO)CO)O |
Canonical SMILES |
COC1C(N(C(=O)N1CO)CO)O |
Other CAS RN |
18191-00-9 |
Origin of Product |
United States |
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